molecular formula C48H74N12O12S2 B1217261 (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide CAS No. 77327-45-8

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

Cat. No. B1217261
CAS RN: 77327-45-8
M. Wt: 1075.3 g/mol
InChI Key: ZWVZXPFUQHTUKV-DCFRFDPNSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of oxovanadium(IV)-amide compounds involves reactions of bis(pentane-2,4-dionato)oxovanadium(IV) with specific amides in methanolic solutions, leading to crystallized compounds with detailed geometric configurations around the vanadium center, demonstrating the intricate process of creating complex molecules with specific functional groups and structural features (Hanson et al., 1992).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the molecular structure of complex compounds. For example, studies have revealed the crystal structures of various compounds, establishing their molecular configurations, bond lengths, and angles, which are critical for understanding the compound's reactivity and properties (Guseinov et al., 2006).

Chemical Reactions and Properties

The reactivity of a compound can be influenced by its functional groups and molecular structure. Research on oxovanadium(IV) complexes has shown how the geometry around the vanadium center and bond lengths between vanadium and other atoms in the compound dictate its reactivity and interaction with ligands (Hanson et al., 1992).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds has significant relevance in the development of pharmaceuticals and materials science. For example, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into various substituted compounds demonstrates the versatility of these chemical frameworks for developing novel therapeutic agents and materials with unique properties (Albreht et al., 2009).

Novel Synthetic Pathways

The synthesis of novel organic compounds often involves creating unique heterocyclic structures that can serve as key intermediates or end-products with potential biological activity. For instance, the creation of 2-thioxohydropyridine-3-carbonitrile and its derivatives through reactions involving cyanothioacetamide illustrates the complex synthetic routes utilized to explore new chemical spaces (Attaby et al., 2002).

Pharmacological Potential

The pharmacological characterization of molecules, such as κ-opioid receptor antagonists, highlights the therapeutic potential of complex organic compounds. These studies can lead to the development of new drugs for treating conditions such as depression and addiction disorders, showcasing the application of complex chemical synthesis in pharmacology (Grimwood et al., 2011).

Antiviral Research

Research on antagonists for specific receptors, like CCR5, which are involved in the HIV-1 lifecycle, demonstrates the application of complex synthetic molecules in antiviral therapy. Such studies are crucial for developing new treatments for infectious diseases, highlighting the role of synthetic chemistry in addressing global health challenges (Finke et al., 2001).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storing the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, and predictions about the compound’s future use and impact.


properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74N12O12S2/c1-4-27(2)40-46(70)56-31(16-17-36(50)61)42(66)57-33(23-37(51)62)43(67)58-34(47(71)60-21-9-11-35(60)45(69)55-30(10-8-20-49)41(65)53-25-38(52)63)26-73-74-48(18-6-5-7-19-48)24-39(64)54-32(44(68)59-40)22-28-12-14-29(72-3)15-13-28/h12-15,27,30-35,40H,4-11,16-26,49H2,1-3H3,(H2,50,61)(H2,51,62)(H2,52,63)(H,53,65)(H,54,64)(H,55,69)(H,56,70)(H,57,66)(H,58,67)(H,59,68)/t27-,30-,31-,32-,33-,34-,35-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVZXPFUQHTUKV-SZQHDTAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Det2Tyr(Me)-ovt

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